molecular formula C27H27ClN4O3 B11453410 1-(2-chlorobenzyl)-4-methyl-5-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

1-(2-chlorobenzyl)-4-methyl-5-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B11453410
M. Wt: 491.0 g/mol
InChI Key: OPWIRJKWKBGRBM-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHYL]-4-METHYL-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE is a complex organic compound that features a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-4-METHYL-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of intermediate compounds such as 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, followed by electrophilic cyclization and subsequent functionalization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHYL]-4-METHYL-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHYL]-4-METHYL-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-4-METHYL-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-CHLOROPHENYL)METHYL]-4-METHYL-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C27H27ClN4O3

Molecular Weight

491.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-methyl-5-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylpyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C27H27ClN4O3/c1-19-26-23(17-25(34)30(19)16-8-15-29-14-7-13-24(29)33)31(18-20-9-5-6-12-22(20)28)32(27(26)35)21-10-3-2-4-11-21/h2-6,9-12,17H,7-8,13-16,18H2,1H3

InChI Key

OPWIRJKWKBGRBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1CCCN3CCCC3=O)N(N(C2=O)C4=CC=CC=C4)CC5=CC=CC=C5Cl

Origin of Product

United States

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